Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate
Description
Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a benzyl ester at position 1 and a difluoromethoxy group at position 3 of the cyclobutane ring. Its synthesis typically involves fluorination of a precursor, such as benzyl 3-oxocyclobutanecarboxylate, using diethylamino-sulfur trifluoride (DAST) under inert conditions (dichloromethane, 20°C, 16 hours) . The difluoromethoxy group introduces electronegativity and lipophilicity, which may enhance metabolic stability and bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-13(15)18-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAHNSEWGYPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzyl alcohol in the presence of a difluoromethoxy reagent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced analytical techniques like HPLC and NMR ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of difluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its unique structure can be exploited to develop drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues from Commercial Catalogs ()
Several compounds in the Biopharmacule Speciality Chemicals catalog share structural motifs with the target molecule:
3-Benzyloxy Cyclobutane-1,1-Dicarboxylic Acid Diethyl Ester
- Key Differences :
- Contains two ester groups at position 1 (vs. one ester in the target compound).
- Lacks fluorine atoms; instead, a benzyloxy group is present at position 3.
- Implications :
- Higher polarity due to dual ester groups, increasing water solubility but reducing membrane permeability.
- The absence of fluorine reduces resistance to oxidative metabolism compared to the difluoromethoxy analogue.
3-Benzyloxybenzaldehyde
- Key Differences :
- Features a benzene ring substituted with benzyloxy and aldehyde groups (vs. a strained cyclobutane core).
- Implications :
- The aldehyde group offers nucleophilic reactivity absent in the ester-dominated target compound.
Comparative Data Table
Research Findings and Implications
- Fluorination Impact: The difluoromethoxy group in the target compound likely reduces metabolic degradation rates compared to non-fluorinated analogs (e.g., 3-benzyloxy derivatives) due to decreased susceptibility to cytochrome P450 enzymes.
- Cyclobutane vs. Benzene : The strained cyclobutane ring may confer unique conformational rigidity, influencing binding affinity in drug-receptor interactions compared to planar benzene-containing analogs.
- Synthetic Efficiency : DAST-mediated fluorination achieves moderate yields under mild conditions, whereas alternative fluorinating agents (e.g., Deoxo-Fluor) may require harsher temperatures, risking decomposition .
Notes and Limitations
- Further experimental validation is needed to confirm hypothesized biological activity and stability profiles.
- compounds (e.g., diphenhydramine derivatives) were excluded due to insufficient structural relevance.
Biological Activity
Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring, which contributes to its unique structural properties. The difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that cyclobutane derivatives exhibit significant antimicrobial activity. A study reviewed over 60 biologically active cyclobutane-containing compounds, highlighting their effectiveness against various bacterial strains and fungi . The presence of the difluoromethoxy group in this compound may enhance its antimicrobial efficacy.
2. Antitumor Activity
Cyclobutane derivatives have shown promising antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For instance, compounds similar to this compound have been linked to enhanced expression of neurotrophic factors, which can promote neuronal survival and inhibit tumor growth .
Table 1: Summary of Biological Activities
Case Study: Antitumor Mechanism
In a case study examining related cyclobutane compounds, researchers observed that these compounds could upregulate neurotrophic factor production in human astrocytoma cells, leading to increased survival rates under stress conditions . This suggests a potential pathway for the use of this compound in cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For the difluoromethoxy group, fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be employed under anhydrous conditions . Yield optimization requires precise stoichiometric control of fluorinating agents, inert atmosphere (argon/nitrogen), and low-temperature conditions (−78°C to 0°C) to minimize side reactions. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the cyclobutane scaffold and difluoromethoxy group. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can verify molecular weight and purity (>95% by HPLC). Differential scanning calorimetry (DSC) may assess crystallinity, though the compound’s liquid state (as per analogs in ) suggests dynamic viscosity measurements are more relevant .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store under inert gas (argon) in amber glass vials at −20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases, as cyclobutane derivatives are prone to ring-opening under acidic conditions (e.g., notes stability in dry, ventilated environments) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the difluoromethoxy group on the cyclobutane ring. Focus on LUMO maps to identify electrophilic sites susceptible to nucleophilic attack. Compare with experimental kinetics (e.g., SN2 reactivity with amines, as in ’s piperazine analogs) to validate predictions .
Q. What strategies mitigate contradictions in reported bioactivity data for similar cyclobutane carboxylates?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell-line specificity, solvent effects). Standardize assays using the same cell lines (e.g., HEK293 for PCSK9 inhibition studies, per ) and solvent controls (DMSO ≤0.1%). Cross-validate with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .
Q. How can in vitro metabolic stability be assessed for drug discovery applications?
- Methodological Answer : Use liver microsomes (human or rodent) to evaluate cytochrome P450-mediated degradation. Monitor the parent compound and metabolites via LC-MS/MS at timed intervals (0–120 min). Compare half-life (t½) with structurally related compounds (e.g., benzyl benzoate derivatives in ) to identify metabolic hotspots .
Q. What experimental designs are suitable for probing the compound’s role in modulating enzyme conformations?
- Methodological Answer : Employ Förster resonance energy transfer (FRET) or cryo-electron microscopy (cryo-EM) to study conformational changes in target enzymes (e.g., PCSK9 in ). Pair with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Perform phase-solubility studies using standardized solvents (e.g., water, ethanol, DCM) under controlled temperatures. Validate via dynamic light scattering (DLS) to detect aggregation. Refer to analog data (e.g., benzyl benzoate solubility in ) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
